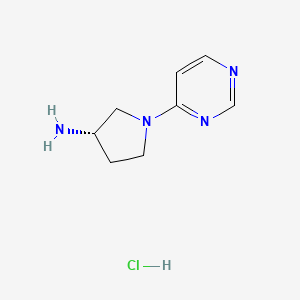
N,3,5-trimethyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)isoxazole-4-sulfonamide
カタログ番号:
B2888960
CAS番号:
1207024-84-7
分子量:
374.42
InChIキー:
BAGIPMGIFTYYBB-UHFFFAOYSA-N
注意:
研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The isoxazole ring, sulfonamide group, and pyridazine ring would all contribute to the overall structure of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The presence of the isoxazole ring, sulfonamide group, and pyridazine ring could all influence the compound’s reactivity .科学的研究の応用
Applications in Veterinary Therapy and Food Safety
- Sulfonamides, including compounds similar to N,3,5-trimethyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)isoxazole-4-sulfonamide, are widely used in veterinary therapy for treating bacterial and protozoan infections in cattle, swine, and poultry. These compounds have raised concerns due to their potential carcinogenic nature and residues in foodstuffs. This has led to the development of methods like LC-MS/MS for detecting sulfonamide residues in animal products to ensure food safety (Forti et al., 2004).
Antimicrobial Activity
- Sulfonamide functional groups, as found in this compound, have been a point of interest in medicinal and bioorganic chemistry due to their antimicrobial properties. This includes research into new derivatives with potential antimicrobial activities against various microorganisms (Yıldırır et al., 2009).
Environmental Impact and Transformation
- The transformation of sulfonamides in wastewater treatment plants (WWTP) and water treatment plants (WTP) is an area of research, given their widespread use and frequent detection in municipal wastewater and surface water. Studies have investigated the main chlorination by-products of sulfonamides, including their degradation behavior and potential environmental impacts (Gaffney et al., 2016).
Drug Development and Optimization
- This compound-like compounds have been studied in the context of drug development, focusing on optimizing their structural class to enhance metabolic stability while maintaining potency. This research aids in the development of new drugs with improved pharmacokinetic properties (Humphreys et al., 2003).
Role in Cyclooxygenase Inhibition
- Research into 3,4-diaryloxazolones, structurally related to sulfonamides like this compound, has revealed their potential as cyclooxygenase-2 (COX-2) inhibitors. These studies have contributed to understanding the therapeutic potential of these compounds in treating conditions like arthritis and hyperalgesia (Puig et al., 2000).
Hybrid Drug Development
- The hybridization of sulfonamides with other pharmaceutically active moieties has been explored, aiming to create compounds with a range of biological activities. This includes the development of two-component sulfonamide hybrids, which could potentially lead to new therapeutic agents (Ghomashi et al., 2022).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N,3,5-trimethyl-N-[4-(6-methylpyridazin-3-yl)oxyphenyl]-1,2-oxazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4S/c1-11-5-10-16(19-18-11)24-15-8-6-14(7-9-15)21(4)26(22,23)17-12(2)20-25-13(17)3/h5-10H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAGIPMGIFTYYBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2=CC=C(C=C2)N(C)S(=O)(=O)C3=C(ON=C3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
7-Chloro-2-(furan-2-ylmethyl)-1-(pyridin-2-yl)-1,2-dihy...
Cat. No.: B2888879
CAS No.: 874462-93-8
N-{2-[(4-chlorobenzyl)sulfanyl]-2-methylpropyl}-N'-phen...
Cat. No.: B2888881
CAS No.: 337920-40-8
(1S,4R)-Camphorsulfonate pyrrolidine-2-boronic acid
Cat. No.: B2888882
CAS No.: 2377603-56-8
Methyl 4-methyl-3-(prop-2-enamido)benzoate
Cat. No.: B2888884
CAS No.: 1156920-64-7
![7-Chloro-2-(furan-2-ylmethyl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2888879.png)
![N-{2-[(4-chlorobenzyl)sulfanyl]-2-methylpropyl}-N'-phenylurea](/img/structure/B2888881.png)
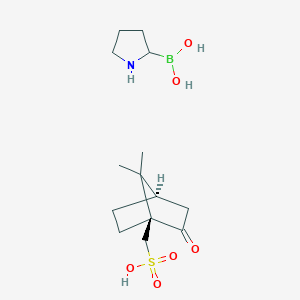
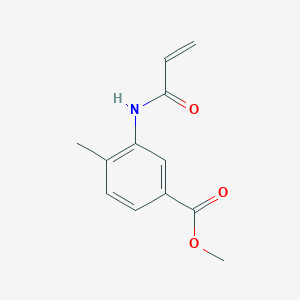
![Ethyl 3-(4-chlorophenyl)-5-(3,4-diethoxybenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2888885.png)
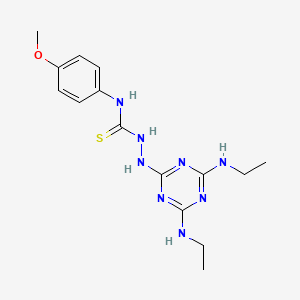
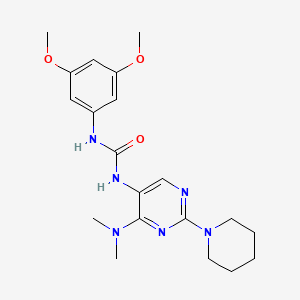
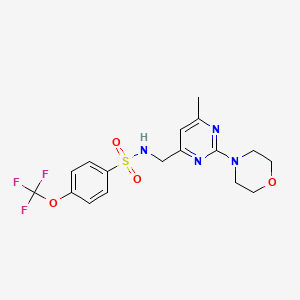
![2-(chloromethyl)-3-[3-(trifluoromethyl)phenyl]quinazolin-4(3H)-one](/img/structure/B2888892.png)
![3-(4-chlorophenyl)-1-(2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2888893.png)
![5-chloro-N-[4-(difluoromethoxy)phenyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2888894.png)
